Phenanthren-9-YL-hydrazine
Overview
Description
Phenanthren-9-YL-hydrazine is a chemical compound with the molecular formula C14H12N2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon this compound is known for its unique structure, which includes a hydrazine functional group attached to the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthren-9-YL-hydrazine can be synthesized through several methods. One common approach involves the reaction of phenanthrene-9-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be utilized to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Phenanthren-9-YL-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthren-9-yl-azide or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into phenanthren-9-yl-amine or related compounds.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, and may require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include phenanthren-9-yl-azide, phenanthren-9-yl-amine, and various substituted phenanthrene derivatives. These products can be further utilized in the synthesis of more complex molecules or materials.
Scientific Research Applications
Phenanthren-9-YL-hydrazine has found applications in several scientific research areas:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique electronic, optical, or mechanical properties.
Pharmaceutical Chemistry: this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used as a probe or reagent in various biochemical assays and studies to understand biological processes and interactions.
Mechanism of Action
The mechanism of action of Phenanthren-9-YL-hydrazine depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazine group can form covalent bonds with target molecules, resulting in inhibition or activation of specific biological functions. Detailed studies on the compound’s interactions and effects at the molecular level are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Phenanthren-9-YL-hydrazine can be compared with other similar compounds, such as:
Phenanthrene-9-carboxaldehyde: A precursor in the synthesis of this compound, it lacks the hydrazine functional group.
Phenanthren-9-yl-amine: A reduction product of this compound, it has an amine group instead of a hydrazine group.
Phenanthren-9-yl-azide: An oxidation product, it contains an azide group in place of the hydrazine group.
Properties
IUPAC Name |
phenanthren-9-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLYKRUFIRSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498858 | |
Record name | (Phenanthren-9-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111586-70-0 | |
Record name | (Phenanthren-9-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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